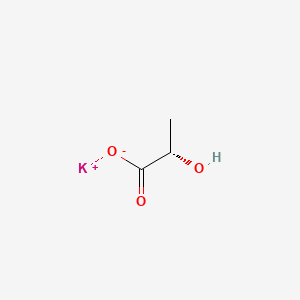

Potassium L-lactate

Vue d'ensemble

Description

Potassium L-lactate is the potassium salt of L-lactic acid, with the chemical formula KC₃H₅O₃. It appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids. This compound is produced by neutralizing lactic acid, which is fermented from a sugar source. This compound is commonly used in various industries, including food, pharmaceuticals, and personal care products, due to its antimicrobial properties and ability to extend shelf life .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium L-lactate is synthesized by neutralizing L-lactic acid with a high-purity potassium source. The reaction typically involves the addition of potassium hydroxide to L-lactic acid, resulting in the formation of this compound and water. The reaction is carried out under controlled conditions to ensure the purity and concentration of the final product .

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of sugars obtained from renewable resources. The fermentation process involves the use of specific bacterial strains that convert sugars into L-lactic acid. The resulting lactic acid is then neutralized with potassium hydroxide to produce this compound. The product is concentrated to contain up to 78% solids .

Analyse Des Réactions Chimiques

Thermal Decomposition and Catalytic Activity

Under thermal conditions, potassium lactate participates in dehydration and hydrogenation reactions, crucial for catalytic processes like acrylic acid (AA) production :

Dehydration to Acrylate:

Hydrogenation to Propionate:

Catalytic Performance :

-

Support Dependence : Stability and activity vary with the catalyst support:

| Support Material | Temperature Range (°C) | Primary Products | Selectivity to AA |

|---|---|---|---|

| SiO₂-Al₂O₃ (36) | 280–350 | Acrylate, Propionate | High (>80%) |

| SiO₂ | >300 | Propionate, Acetate | Low (<20%) |

Acid-Base Reactivity and Aqueous Behavior

Potassium lactate acts as a buffer due to its equilibrium with lactic acid in aqueous solutions:

In acidic conditions, it regenerates lactic acid:

pH-Dependent Behavior :

-

Buffering Range : Effective between pH 3.0–6.5, ideal for food preservation .

-

Proton Coupling : In biological systems, proton gradients drive lactate transport, highlighting its pH-sensitive dissociation .

Decomposition Pathways:

At elevated temperatures (>350°C), potassium lactate decomposes into:

Interaction with Metal Oxides:

In catalytic systems, potassium lactate reacts with acidic supports (e.g., SiO₂-Al₂O₃) to form stable surface complexes, enhancing thermal stability .

Applications De Recherche Scientifique

Food Industry Applications

Preservative and Flavor Enhancer

Potassium L-lactate is widely used in the food industry as a preservative and flavor enhancer. It helps to inhibit microbial growth, thereby extending the shelf life of products such as processed meats and dairy items. Research indicates that potassium lactate can effectively reduce the growth of pathogens like Listeria monocytogenes in meat products, making it a valuable ingredient for ensuring food safety .

pH Regulation and Moisture Retention

In addition to its antimicrobial properties, potassium lactate functions as a pH regulator. It helps maintain optimal acidity levels in various food products, contributing to their stability and taste. For instance, studies have shown that the addition of potassium lactate in ready-to-eat pastırma (a traditional cured meat) significantly improved its pH balance and reduced lipid oxidation, enhancing both sensory properties and shelf life .

Nutritional Benefits

Potassium lactate serves as a source of potassium in food formulations, which is essential for human health. Its inclusion can help address dietary concerns related to sodium intake by providing an alternative to sodium-based preservatives .

Pharmaceutical Applications

Electrolyte Supplementation

In clinical settings, potassium lactate is utilized as an electrolyte supplement. It is particularly beneficial for patients experiencing hypokalemia (low potassium levels), as it aids in restoring normal potassium levels in the body . One case study highlighted a patient treated with potassium lactate who showed significant improvement in symptoms associated with severe hypokalemia after receiving intravenous supplementation .

Buffering Agent

Potassium lactate is also employed as a buffering agent in pharmaceutical formulations. Its ability to maintain pH stability is crucial for the efficacy and safety of various medications .

Biochemical Research

Metabolic Studies

Research utilizing potassium lactate has provided insights into metabolic pathways and energy metabolism. For example, studies have indicated that lactate can serve as an alternative energy substrate for neurons during ischemic events, suggesting its potential role in neuroprotection .

Proteolytic Activity Inhibition

In meat processing research, potassium lactate has been shown to inhibit proteolytic activities that can lead to undesirable texture changes in cured meats. A study demonstrated that increasing concentrations of potassium lactate reduced the activity of cathepsins (proteolytic enzymes), thereby preserving meat quality during storage .

Table 1: Effects of this compound on Meat Quality Parameters

| Parameter | Control (0% PL) | 0.5% PL | 1% PL | 2% PL |

|---|---|---|---|---|

| pH | 5.8 | 5.6 | 5.4 | 5.2 |

| Moisture Content (%) | 50.0 | 48.5 | 47.0 | 45.5 |

| Cathepsin B Activity (U/g) | 32.64 | 30.00 | 25.00 | 21.37 |

| Total Aerobic Bacteria (CFU/g) | 1 x 10^6 | 8 x 10^5 | 5 x 10^5 | 3 x 10^5 |

Table 2: Nutritional Composition Changes in Pastırma with this compound

| Amino Acid | Control (0% PL) | 0.5% PL | 1% PL | 2% PL |

|---|---|---|---|---|

| Lysine | Low | Moderate | High | High |

| Methionine | Low | Low | Moderate | High |

| Alanine | Moderate | High | High | Very High |

Mécanisme D'action

Potassium L-lactate exerts its effects through several mechanisms:

Metabolic Pathways: It is metabolized to pyruvate, which enters the tricarboxylic acid cycle, producing energy in the form of adenosine triphosphate.

Alkalinizing Effect: this compound produces a metabolic alkalinizing effect by consuming hydrogen cations during its metabolism to carbon dioxide and water.

Antimicrobial Action: It inhibits the growth of spoilage and pathogenic bacteria by disrupting their cellular processes

Comparaison Avec Des Composés Similaires

Sodium L-lactate: Similar to potassium L-lactate but uses sodium instead of potassium. It has similar applications but different ionic properties.

Calcium L-lactate: Used in food and pharmaceuticals, offering calcium supplementation along with lactate.

Magnesium L-lactate: Provides magnesium supplementation and is used in various health products.

Uniqueness of this compound: this compound is unique due to its specific ionic properties, making it particularly effective in applications requiring potassium supplementation. Its antimicrobial properties and ability to act as an alkalinizing agent further distinguish it from other lactate salts .

Activité Biologique

Potassium L-lactate, the potassium salt of L-lactic acid, is a compound with various biological activities and applications, particularly in the fields of food preservation, dermatology, and neuroprotection. This article provides an overview of its biological activities, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is produced naturally as a by-product of glycolysis and is recognized for its safety and efficacy as a food preservative. It has high water-holding capacity and buffering properties, making it suitable for various applications in food and personal care products .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of L-lactate. Research indicates that L-lactate can protect neurons against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal injury or death.

- ATP Production : L-lactate enhances ATP production, which is crucial for maintaining cellular energy levels during excitotoxic events. This increase in ATP is linked to the activation of purinergic receptors that contribute to neuroprotection .

- Cell Signaling : L-lactate acts as a signaling molecule that triggers protective cellular pathways involving ATP release and activation of P2Y receptors associated with the PI3-kinase pathway. This cascade ultimately leads to the activation of K_ATP channels, which are vital for neuronal survival under stress conditions .

Case Study: Glutamate-Induced Excitotoxicity

In an experimental model using mouse cortical neurons, the application of glutamate resulted in significant neuronal death (65%). However, when L-lactate was present, neuronal death decreased to 32%, demonstrating its protective effect against excitotoxicity .

Hydration Effects in Dermatology

This compound has been shown to enhance skin hydration by increasing the interaction between water molecules and skin proteins. This effect is attributed to its ability to act as a natural moisturizing factor (NMF), which helps maintain skin barrier function .

Comparative Study: Potassium vs. Sodium Lactate

A study comparing potassium lactate with sodium lactate found that potassium lactate significantly increased stratum corneum water content more effectively than sodium lactate. This suggests that potassium lactate could be a preferable ingredient in skincare formulations aimed at improving hydration without the negative effects associated with sodium .

Applications in Food Preservation

This compound serves as an effective preservative in food products. It allows for sodium reduction while maintaining antimicrobial properties. For instance, in salami production, using potassium lactate enabled a 30% reduction in sodium content without compromising antimicrobial activity .

Data Summary Table

Propriétés

IUPAC Name |

potassium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLMBHDXVLRIX-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074379 | |

| Record name | Potassium L-Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85895-78-9 | |

| Record name | Potassium (S)-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium L-Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LACTATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5YM0QKQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium L-lactate influence bacterial metabolism?

A: Research suggests that this compound can contribute to the generation of an electrochemical proton gradient across the bacterial cytoplasmic membrane. This occurs through a process called the "energy-recycling model" where L-lactate is transported out of the bacterial cell in conjunction with protons. [] This mechanism has been observed in Escherichia coli, where the stoichiometry of H+/L-lactate efflux varies based on the external pH, suggesting a role for protonation of the lactate carrier protein. []

Q2: What is the impact of this compound on hydrogen peroxide production in Streptococcus gordonii?

A: Studies have demonstrated that this compound can stimulate hydrogen peroxide production in Streptococcus gordonii. [] This effect was observed at concentrations ranging from 10 to 50 mM. This finding suggests a potential role for this compound in influencing the ecological dynamics of the oral environment, where hydrogen peroxide produced by S. gordonii can have antagonistic effects on other bacterial species. []

Q3: Are there any links between this compound and exercise-induced muscle damage in horses?

A: Research exploring the effect of potassium depletion on muscle damage in horses found that administering furosemide and sodium bicarbonate, which can lead to potassium depletion, resulted in a significant increase in serum creatine phosphokinase (CK) activity post-exercise compared to control groups. [] While this study did not directly involve this compound administration, it highlights the potential role of potassium levels in exercise-induced muscle damage. Further research is needed to clarify any direct link between this compound and this phenomenon.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.